(4-Methoxybutyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methoxybutyl)boronic acid is an organoboron compound with the molecular formula C5H13BO3. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a hydroxyl group and an alkyl chain with a methoxy substituent.
Mechanism of Action
Target of Action
The primary target of (4-Methoxybutyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the interaction of the boronic acid with a metal catalyst, typically palladium .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid, which is formally nucleophilic, is transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The key biochemical pathway affected by this compound is the SM cross-coupling reaction . This reaction is crucial for the formation of carbon–carbon bonds, a fundamental process in organic chemistry . The boronic acid plays a vital role in this reaction, enabling the transmetalation step that is essential for the formation of the new carbon–carbon bond .
Pharmacokinetics
It is known that boronic acids in general are metabolized through a process known asdeboronation , yielding boric acid . Boric acid has low toxicity in humans .
Result of Action
The result of the action of this compound is the formation of a new carbon–carbon bond through the SM cross-coupling reaction . This is a fundamental process in organic chemistry, enabling the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, certain boronic acids, including cyclobutylboronic acid, are known to decompose in air . .
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-Methoxybutyl)boronic acid can be synthesized through several methods, including hydroboration and Suzuki-Miyaura coupling reactions. One common approach involves the hydroboration of 4-methoxy-1-butene with borane-dimethyl sulfide complex, followed by oxidation with hydrogen peroxide to yield the desired boronic acid . The reaction conditions typically involve mild temperatures and the use of solvents such as tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
(4-Methoxybutyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, such as palladium acetate, in the presence of bases like potassium carbonate.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl or alkenyl compounds.
Scientific Research Applications
(4-Methoxybutyl)boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
Uniqueness
(4-Methoxybutyl)boronic acid is unique due to its specific alkyl chain with a methoxy substituent, which imparts distinct reactivity and selectivity in chemical reactions. Compared to phenylboronic acid and its derivatives, this compound offers different steric and electronic properties, making it suitable for specific applications in organic synthesis and material science .
Properties
IUPAC Name |
4-methoxybutylboronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13BO3/c1-9-5-3-2-4-6(7)8/h7-8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMPWLRAWKNKRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCCOC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.